molecular formula C10H14ClNO B3378598 (S)-2-Phenylmorpholine hydrochloride CAS No. 1432794-08-5

(S)-2-Phenylmorpholine hydrochloride

Cat. No.: B3378598
CAS No.: 1432794-08-5
M. Wt: 199.68
InChI Key: LJKUJBAIFSUTNM-HNCPQSOCSA-N
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Description

(S)-2-Phenylmorpholine hydrochloride is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a phenyl group attached to the morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenylmorpholine hydrochloride typically involves the reaction of (S)-2-Phenylmorpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: (S)-2-Phenylmorpholine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature. The hydrochloric acid is added dropwise to a solution of (S)-2-Phenylmorpholine, resulting in the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Parent amine.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

(S)-2-Phenylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    2-Phenylmorpholine: The parent compound without the chiral center.

    N-Phenylmorpholine: A derivative with a phenyl group attached to the nitrogen atom.

    Morpholine: The basic structure without any phenyl substitution.

Uniqueness: (S)-2-Phenylmorpholine hydrochloride is unique due to its chiral nature and the presence of both a phenyl group and a morpholine ring. This combination imparts specific chemical and biological properties that are distinct from its analogs. The chiral center allows for enantioselective interactions with biological targets, which can be crucial for its activity in medicinal applications.

Properties

IUPAC Name

(2S)-2-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUJBAIFSUTNM-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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